![molecular formula C12H13NO2 B1281742 1-Benzylpiperidine-2,6-dione CAS No. 42856-43-9](/img/structure/B1281742.png)
1-Benzylpiperidine-2,6-dione
Overview
Description
Synthesis Analysis
A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes has been reported . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields . The kilo-scale synthesis of piperidine-2,6-diones can be readily achieved .
Molecular Structure Analysis
The molecular formula of 1-Benzylpiperidine-2,6-dione is C12H13NO2. It has a molecular weight of 203.24 g/mol. The IUPAC name is 1’-benzyl-[1,4’-bipiperidine]-2,6-dione .
Chemical Reactions Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .
Scientific Research Applications
Treatment of Sickle Cell Disease and β-Thalassemia
1-Benzylpiperidine-2,6-dione derivatives have been found to be effective in treating sickle cell disease and β-thalassemia . These diseases are severe inherited blood disorders that can cause red blood cells to contort into a sickle shape, leading to intense pain, organ damage, and premature death . The derivatives work by reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
Pharmaceutical Applications
Piperidine derivatives, including 1-Benzylpiperidine-2,6-dione, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, being one of the most important synthetic fragments for designing drugs .
Synthesis of Biologically Active Piperidines
1-Benzylpiperidine-2,6-dione can be used in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Synthesis from Abundant Acetates and Acrylamides
1-Benzylpiperidine-2,6-dione can be synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter . This method involves Michael addition and intramolecular nucleophilic substitution processes .
Mechanism of Action
Target of Action
The primary target of 1-Benzylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.
Mode of Action
1-Benzylpiperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction also induces the expression of fetal hemoglobin (HbF) protein . The induction of HbF is known to alleviate symptoms in patients with certain blood disorders, such as sickle cell disease and β-thalassemia .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving the WIZ protein and HbF. By reducing the expression of WIZ and inducing the expression of HbF, 1-Benzylpiperidine-2,6-dione can potentially alter the course of diseases like sickle cell disease and β-thalassemia .
Result of Action
The molecular and cellular effects of 1-Benzylpiperidine-2,6-dione’s action include the downregulation of WIZ protein expression and the upregulation of HbF protein expression . These changes can have therapeutic benefits for patients with sickle cell disease and β-thalassemia .
properties
IUPAC Name |
1-benzylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFUDUPGFNSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522906 | |
Record name | 1-Benzylpiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-2,6-dione | |
CAS RN |
42856-43-9 | |
Record name | 1-Benzylpiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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